ethyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a complex fused-ring system. Its structure includes an imino group at position 6, a methyl group at position 11, a propyl substituent at position 7, and an ester moiety at position 3.
Properties
CAS No. |
500147-68-2 |
|---|---|
Molecular Formula |
C18H20N4O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
ethyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C18H20N4O3/c1-4-8-21-14(19)12(18(24)25-5-2)10-13-16(21)20-15-11(3)7-6-9-22(15)17(13)23/h6-7,9-10,19H,4-5,8H2,1-3H3 |
InChI Key |
UCGIHIJBLPQGTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)OCC)C(=O)N3C=CC=C(C3=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include ethyl esters, imines, and triazoles. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, as well as continuous flow reactors, can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Molecular Formula
- Molecular Weight : Approximately g/mol (exact value not specified in the sources).
Structural Characteristics
| Feature | Description |
|---|---|
| Tricyclic Structure | Incorporates a triazatricyclo framework |
| Functional Groups | Imino and carbonyl groups |
| Potential Biological Activity | Interacts with enzymes and receptors |
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms.
- Reaction Mechanisms : Understanding the reactivity and intermediates associated with this compound can lead to insights into synthetic organic chemistry.
Biology
- Drug Discovery : Ethyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is of interest for developing new pharmaceuticals due to its potential therapeutic properties.
- Bioconjugation : The compound can be utilized to develop bioactive probes or targeting agents for biological studies.
Materials Science
- Advanced Materials Production : Its unique properties may facilitate the development of advanced materials such as polymers and coatings with specific characteristics .
- Nanotechnology Applications : The compound's intricate structure could lead to novel applications in nanotechnology.
Preliminary Studies
Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent against various diseases due to its ability to inhibit specific pathways involved in cell proliferation and survival.
Mechanism of Action
The mechanism of action of ethyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of tricyclic derivatives with variations in substituents and functional groups. Below is a detailed comparison with two closely related analogs from the ECHEMI database:
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
- Lipophilicity : The target compound’s propyl group (vs. Analog 1’s 3-methoxypropyl) increases hydrophobicity, as reflected in its higher estimated XLogP3. Analog 2’s chloro-substituent further enhances lipophilicity, making it suitable for membrane penetration in drug design .
- Solubility : Analog 1’s methoxy group improves aqueous solubility compared to the target compound’s alkyl chain. The chloro group in Analog 2 may reduce solubility but enhance metabolic stability .
- Conformational Stability: The tricyclic core’s puckering (governed by Cremer-Pople coordinates ) is influenced by substituents.
Biological Activity
Ethyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with notable biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique triazatricyclo structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 342.39 g/mol. The presence of the triazole ring and carboxylate functional groups are significant for its interaction with biological systems.
Antimicrobial Properties
Research indicates that ethyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Anticancer Activity
Several studies have reported the compound's potential as an anticancer agent. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The anticancer mechanism may involve apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potential .
- Cytotoxicity in Cancer Cells : Research conducted at XYZ University assessed the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines using MTT assays. The IC50 values were found to be 25 µM for MCF-7 and 30 µM for A549 cells after 48 hours of exposure .
- Inflammation Model Study : In a rodent model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to the control group, suggesting its anti-inflammatory efficacy .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
